molecular formula C17H25NO3S B2436917 N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide CAS No. 2411265-45-5

N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide

Cat. No. B2436917
CAS RN: 2411265-45-5
M. Wt: 323.45
InChI Key: WZUSMLPFOHNTBV-UHFFFAOYSA-N
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Description

N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. MPTP is structurally similar to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which was first discovered in the 1980s to cause Parkinson's disease-like symptoms in humans.

Mechanism of Action

N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide is converted to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, and bradykinesia. In addition, N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide has been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide is its ability to selectively damage dopaminergic neurons in the brain, mimicking the pathology of Parkinson's disease. However, N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide has limitations in terms of its species specificity and its inability to replicate the progressive nature of Parkinson's disease.

Future Directions

For N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide research include the development of new treatments for Parkinson's disease based on the mechanisms of N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide-induced neurotoxicity. In addition, N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide may be used as a tool to study other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

Synthesis Methods

N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide can be synthesized through several methods, including the reaction of 2-methylsulfonylpropylamine with 2,4,5-trimethylbenzyl chloride, followed by reaction with acryloyl chloride. Another method involves the reaction of 2-methylsulfonylpropylamine with 2,4,5-trimethylbenzaldehyde, followed by reaction with acryloyl chloride.

Scientific Research Applications

N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments for the disease. N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide selectively damages dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms in animal models.

properties

IUPAC Name

N-(2-methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-7-17(19)18(10-15(5)22(6,20)21)11-16-9-13(3)12(2)8-14(16)4/h7-9,15H,1,10-11H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUSMLPFOHNTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CN(CC(C)S(=O)(=O)C)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methanesulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide

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